(4-Methyl-6-phenylpyrimidin-2-yl)methanol
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Overview
Description
(4-Methyl-6-phenylpyrimidin-2-yl)methanol is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 4-position, a phenyl group at the 6-position, and a hydroxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-6-phenylpyrimidin-2-yl)methanol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-6-phenylpyrimidine with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the 2-position. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-6-phenylpyrimidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Oxidation: Formation of (4-Methyl-6-phenylpyrimidin-2-yl)formaldehyde or (4-Methyl-6-phenylpyrimidin-2-yl)carboxylic acid.
Reduction: Formation of this compound or (4-Methyl-6-phenylpyrimidin-2-yl)methanamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(4-Methyl-6-phenylpyrimidin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Methyl-6-phenylpyrimidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6-phenylpyrimidin-2-amine: Similar structure but lacks the hydroxymethyl group.
6-Methyl-2-phenylpyrimidin-4-amine: Similar structure with different substitution pattern.
2-Phenylpyrimidine: Lacks the methyl and hydroxymethyl groups.
Uniqueness
(4-Methyl-6-phenylpyrimidin-2-yl)methanol is unique due to the presence of the hydroxymethyl group at the 2-position, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
63235-10-9 |
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Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
(4-methyl-6-phenylpyrimidin-2-yl)methanol |
InChI |
InChI=1S/C12H12N2O/c1-9-7-11(14-12(8-15)13-9)10-5-3-2-4-6-10/h2-7,15H,8H2,1H3 |
InChI Key |
NZMIGHISHGXVLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)CO)C2=CC=CC=C2 |
Origin of Product |
United States |
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